2,2'-Disulfanediylbis(3-bromoaniline)

Conducting Polymers Polyaniline Substituent Effect

Researchers often face challenges in sourcing bifunctional monomers that combine redox activity with tunable electronic properties. This monomer resolves that gap. Key features: (1) A disulfide bond with low dissociation energy (~43 kcal/mol) enables polymer degradability under heat (175°C) or acidic conditions. (2) The meta-bromo substituent enhances solubility of resulting polyaniline-type copolymers for solution processing. (3) Supports synthesis of polymers exhibiting pseudocapacitive behavior, with related materials showing 82% capacity retention after 1000 cycles. Suitable for R&D in transient electronics, degradable scaffolds, and organic electrode materials.

Molecular Formula C12H10Br2N2S2
Molecular Weight 406.15
CAS No. 2135331-79-0
Cat. No. B2390547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Disulfanediylbis(3-bromoaniline)
CAS2135331-79-0
Molecular FormulaC12H10Br2N2S2
Molecular Weight406.15
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)SSC2=C(C=CC=C2Br)N)N
InChIInChI=1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2
InChIKeyOGNQMTIJPYSNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Disulfanediylbis(3-bromoaniline) as a Disulfide Polymer Building Block


2,2'-Disulfanediylbis(3-bromoaniline) is a bifunctional aromatic amine building block characterized by a central disulfide (-S-S-) bond and a bromine atom in the meta-position on each of the two aniline rings . Its molecular formula is C12H10Br2N2S2, with a molecular weight of 406.2 g/mol . This compound is primarily intended for research and development purposes, serving as a monomer for the synthesis of novel polymers, particularly those in the poly(disulfidediamine) and polyaniline families [1]. The presence of the disulfide linkage introduces a redox-active and potentially stimuli-responsive element, while the bromine substituent is a key structural feature that differentiates it from non-halogenated analogs, impacting the resulting polymer's properties [2].

Bifunctional monomer for poly(disulfidediamine) and polyaniline synthesis
Disulfide linkage introduces redox activity and potential stimuli-responsive degradation
Meta-bromo substituent modifies electronic properties and solubility of resulting polymers

2,2'-Disulfanediylbis(3-bromoaniline): Not a Direct Substitute for Aniline Dimers


In-class substitution of 2,2'-Disulfanediylbis(3-bromoaniline) with simpler analogs like 2,2'-dithiodianiline (DTDA) or non-halogenated disulfides is not feasible for applications requiring specific polymer properties. The combined presence of the disulfide bridge and the meta-bromo substituent creates a unique monomer architecture. The disulfide bond provides a pathway for redox activity and potential degradation, with a significantly lower bond dissociation energy (BDE) compared to standard C-C bonds [1]. Simultaneously, the introduction of a bulky bromine atom onto the polymer backbone is known to substantially alter macroscopic properties, such as conductivity and solubility, compared to polymers derived from unsubstituted aniline [2]. This dual functionality—a cleavable link and an electron-withdrawing, sterically bulky substituent—is not present in common alternative monomers, leading to distinctly different material outcomes .

Replacing with non-halogenated disulfides omits the bromine-induced electronic tuning, leading to different polymer solubility and conductivity.
Absence of the disulfide linkage removes the redox-active and degradable functionality central to this monomer\u0027s design.

Quantitative Evidence for 2,2'-Disulfanediylbis(3-bromoaniline) Differentiation


Meta-Bromo Substituent and Polyaniline Conductivity

Incorporation of a bromine substituent onto an aniline monomer results in a substantial decrease in the conductivity of the resulting polymer compared to unsubstituted polyaniline (PANI). A study on polyaniline derivatives found that all polymers with substituents, including bromine, exhibited conductivities of ≤ 1 x 10⁻⁶ S/cm [1]. This is several orders of magnitude lower than the typical conductivity of doped PANI, which is on the order of 1-10 S/cm. This dramatic reduction is a quantifiable effect of the bromo group that is not observed with unsubstituted analogs like 2,2'-dithiodianiline.

Conductivity Reduction
Class-level
> 1,000,000-fold decrease vs doped PANI (\u2264 10\u207b\u2076 S/cm)
Quantifies bromo substituent impact on electronic properties
Data inferred from substituted polyaniline class
Conducting Polymers Polyaniline Substituent Effect

Controlled Degradation via Disulfidediamine Bond

The disulfidediamine functional group (R₂NSSNR₂), which is central to polymers derived from this monomer, possesses a uniquely low bond dissociation energy (BDE). The calculated BDE for this S-S bond is 43.1 kcal mol⁻¹ [1]. This is significantly weaker than a typical aliphatic disulfide bond (BDE ≈ 60 kcal mol⁻¹ or 251 kJ mol⁻¹) and substantially weaker than a C-C bond (BDE ≈ 83 kcal mol⁻¹) [2]. This low BDE facilitates rapid decomposition under specific conditions, such as heating to 175 °C or exposure to acidic aqueous environments, as confirmed by thermal gravimetric analysis [1].

S-S Bond Dissociation Energy
Head-to-head
43.1 kcal mol\u207b\u00b9 vs 60 (aliphatic disulfide) and 83 (C-C bond)
Enables thermal and acidic degradation design
Calculated BDE; TGA confirms decomposition at 175\u00b0C
Stimuli-Responsive Polymers Biodegradable Polymers Disulfide Chemistry

Enhanced Solubility in Bromo-Substituted Polyanilines

While the bromine substituent decreases conductivity, it concurrently improves the solubility of the resulting polymer in organic solvents. A comparative study on polyaniline derivatives demonstrated that polymers containing bromo-substituents were generally more soluble than unsubstituted polyaniline (PANI) [1]. This is a critical advantage for solution-based processing techniques (e.g., spin-coating, inkjet printing), which are often challenging with pristine PANI due to its poor solubility.

Solubility Improvement
Class-level
Qualitative improvement in organic solvents observed for bromo-substituted polyanilines
May support solution-based processing methods
Class-level inference; direct validation recommended
Polymer Solubility Polyaniline Processing Structural Modification

Application Scenarios for 2,2'-Disulfanediylbis(3-bromoaniline)


Synthesis of Stimuli-Responsive Poly(disulfidediamine)s

This monomer is ideally suited for the synthesis of poly(disulfidediamine)s, a class of polymers defined by their labile disulfide bond in the main chain. As established in Section 3, this bond has a low dissociation energy (43.1 kcal mol⁻¹), enabling the resulting polymer to degrade rapidly upon exposure to heat (175 °C) or acidic conditions [1]. This makes it a candidate for applications requiring controlled polymer breakdown, such as in transient electronics or as a degradable scaffold in biomedical research [2].

Electroactive Copolymers with Enhanced Solubility

Based on the evidence that bromo-substituted anilines yield polymers with improved solubility compared to PANI [3], 2,2'-disulfanediylbis(3-bromoaniline) is a strategic building block for creating solution-processable, electroactive copolymers. While it may reduce conductivity (≤ 10⁻⁶ S/cm) [3], the trade-off in processability can be advantageous for fabricating thin films or coatings via methods like spin-coating or inkjet printing for use in sensors or other organic electronic devices.

Redox-Active Materials for Energy Storage

The disulfide bond in the monomer is redox-active. Polymers derived from similar monomers, such as poly(2,2'-dithiodianiline), have been investigated as high-energy storage materials and show pseudocapacitive behavior [4]. The bromine substituent on this specific monomer provides an additional handle for tuning the electronic and electrochemical properties of the resulting polymer network, making it a valuable candidate for exploratory research in battery cathodes or supercapacitor electrodes where specific redox potentials or capacity retention (e.g., 82% after 1000 cycles as seen in related materials [5]) are being optimized.

Application
Selection Property
Validation Focus
Stimuli-responsive poly(disulfidediamine) synthesis
Labile disulfide backbone
Triggered degradation (heat/acid)
Solution-processable electroactive copolymers
Improved solubility from bromo substitution
Processability and film formation
Redox-active materials for energy storage
Redox-active disulfide unit
Electrochemical cycling stability

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